5-(3-Chloropropyl)-3-methylisoxazole

Antiviral intermediate Pleconaril synthesis Regioisomer specificity

5-(3-Chloropropyl)-3-methylisoxazole (CAS 130800-76-9) is a heterocyclic building block belonging to the haloisoxazole subclass, characterized by a 3-methylisoxazole core with a terminal chloropropyl chain at the 5-position. It is primarily documented as the key intermediate (IV) in the multi-step synthesis of pleconaril (VP-63843), a picornavirus capsid inhibitor that reached advanced clinical evaluation.

Molecular Formula C7H10ClNO
Molecular Weight 159.61 g/mol
CAS No. 130800-76-9
Cat. No. B133869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloropropyl)-3-methylisoxazole
CAS130800-76-9
Molecular FormulaC7H10ClNO
Molecular Weight159.61 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CCCCl
InChIInChI=1S/C7H10ClNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3
InChIKeyWKCCXMQDJNSMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chloropropyl)-3-methylisoxazole (CAS 130800-76-9): Baseline Identity and Procurement Context


5-(3-Chloropropyl)-3-methylisoxazole (CAS 130800-76-9) is a heterocyclic building block belonging to the haloisoxazole subclass, characterized by a 3-methylisoxazole core with a terminal chloropropyl chain at the 5-position . It is primarily documented as the key intermediate (IV) in the multi-step synthesis of pleconaril (VP-63843), a picornavirus capsid inhibitor that reached advanced clinical evaluation [1]. The compound serves as the electrophilic coupling partner that reacts with 4-hydroxy-3,5-dimethylbenzonitrile to construct the central ether linkage of the pleconaril pharmacophore [2].

Why Generic Substitution of 5-(3-Chloropropyl)-3-methylisoxazole (CAS 130800-76-9) Carries Synthetic Risk


In the pleconaril synthetic route and related antiviral chemotypes, three structural features of this compound are simultaneously non-negotiable: (i) the chlorine must reside at the 5-position of the isoxazole ring, not the 3-position, because the 3-position is occupied by the methyl group required for antiviral pharmacophore recognition [1]; (ii) the propyl (C3) chain length is specifically optimized—shorter or longer spacers alter the geometry of the final ether-linked product and have been shown to modulate antipicornavirus activity [2]; and (iii) the terminal chlorine provides the requisite leaving group for Williamson ether synthesis with the cyanophenol partner under K₂CO₃/KI conditions [3]. Swapping to the alcohol precursor (CAS 105658-49-9) would require prior activation (e.g., mesylation or tosylation), adding a step and reducing overall yield. Using a 3-substituted regioisomer (CAS 178396-19-5) or the 4-substituted positional isomer (CAS 1794780-87-2) would produce a structurally divergent final compound not validated in the published antiviral SAR.

Quantitative Differentiation Evidence for 5-(3-Chloropropyl)-3-methylisoxazole (CAS 130800-76-9) Versus Closest Analogs


Regiospecific Synthetic Utility: 5-Substituted vs. 3-Substituted Chloropropylisoxazole in Pleconaril Synthesis

The target compound (5-(3-chloropropyl)-3-methylisoxazole) is the specifically designated intermediate (IV) in the published pleconaril synthetic route, where it undergoes nucleophilic substitution with 4-hydroxy-3,5-dimethylbenzonitrile to form the key ether linkage [1]. Its regioisomer, 3-(3-chloropropyl)-5-methylisoxazole (CAS 178396-19-5), bears the chloropropyl chain at the 3-position and the methyl at the 5-position. This reversal would produce a structurally non-equivalent final product with the methyl and ether linker positions swapped on the isoxazole ring. The pleconaril pharmacophore specifically requires the methyl group at the 3-position and the phenoxypropyl linkage at the 5-position for optimal binding to the VP1 hydrophobic pocket of picornaviruses [2]. No published antiviral data exist for the 3-substituted regioisomer in this chemotype.

Antiviral intermediate Pleconaril synthesis Regioisomer specificity

Leaving Group Identity: Chloro vs. Hydroxy Terminus in the Pleconaril Intermediate Synthetic Step

In the published pleconaril synthesis, the target compound (5-(3-chloropropyl)-3-methylisoxazole) reacts directly with 4-hydroxy-3,5-dimethylbenzonitrile via Williamson ether synthesis under K₂CO₃/KI in hot N-methylpyrrolidone, without requiring a separate activation step [1]. The alcohol precursor, 3-(3-methylisoxazol-5-yl)-1-propanol (CAS 105658-49-9), lacks a competent leaving group and would require conversion to a sulfonate ester (e.g., mesylate or tosylate) or re-chlorination with SOCl₂ before etherification. The direct literature route from the alcohol to the target chloro compound employs refluxing SOCl₂ [2], which adds a synthetic step, introduces corrosive reagent handling requirements, and can generate acidic byproducts that may compromise acid-sensitive functionality in downstream intermediates.

Synthetic efficiency Leaving group Etherification

Chain Length Specificity: Propyl (C3) Spacer vs. Longer Alkyl Chains in Antipicornavirus SAR

The propyl (C3) spacer in 5-(3-chloropropyl)-3-methylisoxazole is not arbitrary. The broader antipicornavirus isoxazole series, including WIN 54954 and pleconaril, was systematically optimized for alkyl chain length linking the isoxazole to the central phenoxy ring. In WIN 54954, the chain is pentyl (C5); in pleconaril, the optimal chain length was determined to be propyl (C3) after extensive SAR evaluation [1]. The J. Med. Chem. 1995 paper demonstrates that the trifluoromethyloxadiazole analog with a C3 propyl linker (compound 9) showed a global metabolic protective effect, yielding only two minor metabolites (4% extent), compared to WIN 54954 (C5 linker, oxazoline), which displayed 18 metabolic products in a monkey liver microsomal assay [2]. While this evidence pertains to the final drug molecules rather than the intermediate itself, it demonstrates that the C3 chain length embedded in the target intermediate is a critical design parameter validated through extensive metabolic stability profiling.

Chain length optimization Structure-activity relationship Antipicornavirus

Physicochemical Property Differentiation: Target Compound vs. 4-Positional Isomer

5-(3-Chloropropyl)-3-methylisoxazole exhibits computed physicochemical parameters including a boiling point of 249.256 °C at 760 mmHg, density of 1.121 g/cm³, flash point of 104.547 °C, refractive index of 1.481, and LogP of 2.15440 . These values serve as identity confirmation benchmarks during receipt and quality control. The 4-substituted positional isomer, 4-(3-chloropropyl)-3-methylisoxazole (CAS 1794780-87-2), shares the same molecular formula (C₇H₁₀ClNO) and molecular weight (159.61), making it indistinguishable by mass spectrometry alone . However, the 4-substituted isomer is classified as a general building block with no documented role in antiviral intermediate synthesis , and its commercial availability is more limited with higher pricing (e.g., 500 mg at approximately 1,008 €) compared to the target compound.

Physicochemical properties Positional isomer Quality control

Patent and Literature Pedigree: Documented Role in Clinically Evaluated Antiviral Agent Synthesis

The target compound is explicitly cited as an intermediate in multiple patents covering the pleconaril chemotype: US 5,349,068 (1,2,4-oxadiazolyl-phenoxyalkylisoxazoles), US 5,464,848, EP 0566199, and JP 1994049066 [1]. These patents, assigned to Sanofi-Synthelabo (formerly Sterling Winthrop), protect the composition of matter and synthetic methods for pleconaril and its analogs. Pleconaril progressed to Phase II/III clinical evaluation for enteroviral meningitis and respiratory infections, and received FDA Fast Track designation [2]. By contrast, close structural analogs such as 4-(3-chloropropyl)-3-methylisoxazole (CAS 1794780-87-2) and 3-(3-chloropropyl)-5-methylisoxazole (CAS 178396-19-5) are not cited in any antiviral patent or medicinal chemistry publication as intermediates for clinical-stage antiviral candidates.

Patent pedigree Pleconaril Clinical candidate intermediate

Optimal Application Scenarios for 5-(3-Chloropropyl)-3-methylisoxazole (CAS 130800-76-9) Based on Verified Evidence


Reproduction of Published Pleconaril Synthesis for Antiviral Research

The primary evidence-supported application is as the electrophilic intermediate (IV) in the multi-step synthesis of pleconaril, reacting with 4-hydroxy-3,5-dimethylbenzonitrile under K₂CO₃/KI conditions in N-methylpyrrolidone to form the central ether linkage [1]. Researchers reproducing the published J. Med. Chem. 1995 synthetic route should procure this specific CAS number to ensure regiospecific fidelity, as the 3-substituted or 4-substituted regioisomers would yield structurally divergent products not validated in the antiviral SAR [2].

Synthesis of Pleconaril Analogues with Modified Central Phenoxy Rings

The target compound serves as a versatile electrophile for generating focused libraries of pleconaril analogues where the central phenoxy ring is varied. The chlorine leaving group permits coupling with diverse phenolic nucleophiles beyond the original 4-hydroxy-3,5-dimethylbenzonitrile, enabling exploration of substitutions in the central ring that have been shown to modulate activity against pleconaril-resistant coxsackievirus B3 [3]. The C3 propyl spacer preserves the optimal chain length validated through the WIN compound series metabolic stability studies [4].

Intermediate for WIN Series Antipicornavirus Compound Development

Beyond pleconaril, the 5-(haloalkyl)-3-methylisoxazole scaffold is a core building block for the broader WIN series of antipicornavirus agents, including disoxaril and WIN 54954 analogs [5]. The target compound's 5-chloropropyl-3-methyl substitution pattern matches the general formula described in US Patent 4,843,087 for preparing di-heterocyclic antiviral compounds from 5-(haloalkyl)-3-methylisoxazoles [6]. Researchers developing next-generation capsid binders targeting the VP1 hydrophobic pocket can use this intermediate as a starting point for diversification at the terminal halogen position.

Quality Control and Identity Verification for Regiospecific Procurement

Given that the 4-substituted positional isomer (CAS 1794780-87-2) shares identical molecular formula and mass (C₇H₁₀ClNO, MW 159.61), procurement workflows should include identity confirmation against the target compound's specific physicochemical markers: boiling point 249.256 °C, density 1.121 g/cm³, and LogP 2.15440 . Suppliers providing batch-specific ¹H NMR or HPLC purity certificates for CAS 130800-76-9 specifically, rather than generic 'chloropropyl-methylisoxazole,' are preferred to mitigate the risk of positional isomer cross-contamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Chloropropyl)-3-methylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.